Technical Guide: Physicochemical Properties of Trifluorobenzyl Bromide Isomers
Technical Guide: Physicochemical Properties of Trifluorobenzyl Bromide Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
The properties of fluorinated benzyl bromides are of significant interest in medicinal chemistry and materials science, where they serve as critical building blocks. While data for the 2,3,5- isomer is sparse, the properties of the 2,4,5- isomer provide a useful approximation for molecular weight, density, and general state.
Table 1: Physical Properties of 2,4,5-Trifluorobenzyl bromide (CAS: 157911-56-3)
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrF₃ | [1][2] |
| Molecular Weight | 225.01 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid; White low melting solid | [2][3] |
| Melting Point | 10 - 13 °C | [2] |
| Boiling Point | 188.8 ± 35.0 °C (Predicted) | [3] |
| Density | 1.71 g/mL | [2][3] |
| Refractive Index | n20/D 1.51 | [2] |
| CAS Number | 157911-56-3 | [1][4][5] |
| Purity | ≥ 98% (GC) | [2] |
| Sensitivity | Lachrymatory | [3] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental for compound characterization, process development, and quality control. Below are standard laboratory protocols for measuring the key properties listed above.
The melting point is a crucial indicator of a substance's purity. For a pure crystalline compound, the melting point is sharp and well-defined, whereas impurities typically cause a depression and broadening of the melting range.[6]
Methodology:
-
Sample Preparation: A small amount of the dried, powdered sample is loaded into a thin-walled glass capillary tube, which is sealed at one end.[7][8] The sample is compacted to a height of about 3 mm by tapping the tube.[8]
-
Apparatus Setup: The capillary tube is placed in a heating block or liquid bath apparatus (such as a Thiele tube or a modern digital device) adjacent to a calibrated thermometer.[6][9]
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[6]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic used for identification and purification.
Methodology (Distillation or Thiele Tube):
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or distillation flask.[9]
-
Apparatus Setup: A thermometer is positioned with its bulb just below the level of the side arm of the distillation flask or at the same level as the sample in a Thiele tube setup.[10] A sealed capillary tube is placed (open end down) into the liquid to serve as an indicator for boiling.[10]
-
Heating: The apparatus is heated gently and uniformly.[10]
-
Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube and the temperature reading on the thermometer remains constant.[10] This temperature should be recorded along with the barometric pressure.
Density is the mass per unit volume of a substance and is typically measured in g/mL or g/cm³.
Methodology (For Liquids):
-
Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (a specialized flask for density measurement) is recorded using an analytical balance.[11][12]
-
Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder, or the pycnometer is filled to its calibrated volume.[13]
-
Final Mass Measurement: The mass of the container with the liquid is recorded.[12][13]
-
Calculation: The mass of the liquid is found by subtraction. The density is then calculated by dividing the mass of the liquid by its volume.[12] For higher precision, the determination should be performed at a controlled temperature.[11]
Synthesis Pathway Visualization
Trifluorobenzyl bromides are typically synthesized from their corresponding benzyl alcohol precursors. The conversion of the alcohol to the bromide is a standard nucleophilic substitution reaction. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).[14][15]
The logical workflow for a general synthesis is depicted below.
Caption: General synthesis workflow for Trifluorobenzyl Bromide.
References
- 1. 2,4,5-Trifluorobenzyl bromide [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4,5-Trifluorobenzyl bromide | 157911-56-3 [chemicalbook.com]
- 4. CAS RN 157911-56-3 | Fisher Scientific [fishersci.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. thinksrs.com [thinksrs.com]
- 10. Page loading... [guidechem.com]
- 11. haverfordalchemy.pbworks.com [haverfordalchemy.pbworks.com]
- 12. wjec.co.uk [wjec.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
